Pyridine, 2-[[[2,5-bis(1-methylethyl)phenyl]methyl]sulfonyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[[2,5-bis(1-methylethyl)phenyl]methyl]sulfonyl]-, 1-oxide: is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a sulfonyl group attached to the pyridine ring, along with a bis(1-methylethyl)phenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[[2,5-bis(1-methylethyl)phenyl]methyl]sulfonyl]-, 1-oxide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of Grignard reagents to introduce the desired substituents onto the pyridine ring. For example, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridine N-oxides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalytic systems, such as copper or nickel catalysts, can enhance the efficiency of the reactions and reduce the need for harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[[2,5-bis(1-methylethyl)phenyl]methyl]sulfonyl]-, 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The presence of the sulfonyl group makes the compound susceptible to oxidation reactions.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pyridine, 2-[[[2,5-bis(1-methylethyl)phenyl]methyl]sulfonyl]-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[[2,5-bis(1-methylethyl)phenyl]methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyridine, 2-[[[2,5-bis(1-methylethyl)phenyl]methyl]sulfonyl]-, 1-oxide include:
2-Isopropylpyridine: A pyridine derivative with a similar structure but lacking the sulfonyl group.
2,6-Disubstituted Pyridines: Compounds with similar substitution patterns on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in the presence of both the sulfonyl and bis(1-methylethyl)phenyl groups. These functional groups impart distinct chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other pyridine derivatives .
Properties
CAS No. |
62382-00-7 |
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Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[[2,5-di(propan-2-yl)phenyl]methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H23NO3S/c1-13(2)15-8-9-17(14(3)4)16(11-15)12-23(21,22)18-7-5-6-10-19(18)20/h5-11,13-14H,12H2,1-4H3 |
InChI Key |
OKJFPDSOGIGEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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